2-Isopropylidenetetrahydrofuran
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Overview
Description
2-Isopropylidenetetrahydrofuran is an organic compound with the molecular formula C7H12O It is a derivative of tetrahydrofuran, featuring an isopropylidene group attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylidenetetrahydrofuran typically involves the reaction of tetrahydrofuran with isopropylidene precursors under controlled conditions. One common method includes the use of acid catalysts to facilitate the formation of the isopropylidene group on the tetrahydrofuran ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylidenetetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The isopropylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Isopropylidenetetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Isopropylidenetetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Tetrahydrofuran: A parent compound with a simpler structure.
2-Methyl-4,5-dihydrofuran: Another derivative with different substituents on the furan ring.
Uniqueness: 2-Isopropylidenetetrahydrofuran is unique due to its specific isopropylidene substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
38614-14-1 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-propan-2-ylideneoxolane |
InChI |
InChI=1S/C7H12O/c1-6(2)7-4-3-5-8-7/h3-5H2,1-2H3 |
InChI Key |
UZXWDKGGOMPAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCO1)C |
Origin of Product |
United States |
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